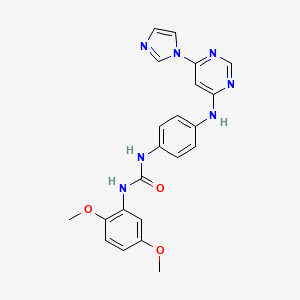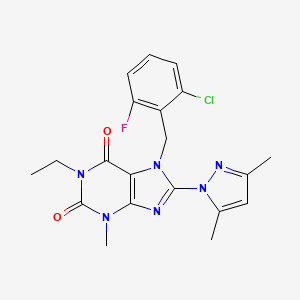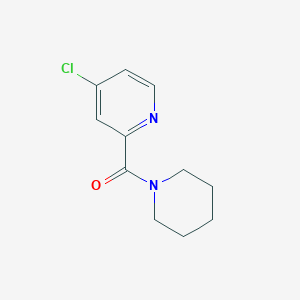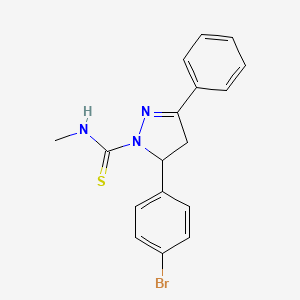![molecular formula C10H17N3 B2505850 methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine CAS No. 1510435-26-3](/img/structure/B2505850.png)
methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of various starting materials and reaction conditions to obtain the desired products. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves characterizing the product using NMR, IR, DSC, and X-ray crystallography . Similarly, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles is achieved through the reaction of epoxy intermediates with primary amines . These methods could potentially be adapted for the synthesis of "methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. The paper on the energetic material precursor provides detailed structural information, including space group, unit cell dimensions, and the presence of intermolecular hydrogen bonds and π-interactions . Although the exact structure of "this compound" is not provided, similar analytical techniques could be used to determine its molecular structure.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as nucleophilic substitution and electrophilic substitution, to elaborate on the side chains of pyrrole compounds . These reactions are important for the functionalization of the core structure and could be relevant for modifying "this compound" to obtain derivatives with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The energetic material precursor exhibits specific crystallographic properties and sensitivity to impact and friction . The chemiluminescence derivatization reagent for amines shows high sensitivity and selectivity, which is crucial for analytical applications . These properties, such as sensitivity, stability, and reactivity, would also be important to analyze for "this compound".
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : A series of derivatives of 1H-benzimidazole were synthesized, including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, and evaluated for their antibacterial and cytotoxic properties. Compounds exhibited notable antibacterial activity and cytotoxic effects in vitro (Noolvi et al., 2014).
Chemical Transformations and Applications
- Synthesis of Pyrazolo[4,3-g][1,3]benzothiazole : The process involves several chemical reactions starting with N-methylation, followed by condensation and other steps, leading to the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its derivatives, showcasing the chemical versatility of such compounds (El’chaninov et al., 2018).
Medicinal Chemistry and Drug Design
- Synthesis of Tetrazole Derivatives : Novel 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles were synthesized from p-aminobenzonitrile, indicating their potential in developing biologically potent compounds, highlighting the role of such chemical entities in medicinal chemistry (Rao et al., 2014).
- Bioactivities of Pyrazole Derivatives : A study synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, illustrating the potential of such compounds in drug design and pharmacology (Titi et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
N-methyl-1-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAIVFWSGKUBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)


![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)
![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)